molecular formula C9H15N3O B12997707 2-(1H-Imidazol-5-yl)-3,6-dimethylmorpholine

2-(1H-Imidazol-5-yl)-3,6-dimethylmorpholine

Cat. No.: B12997707
M. Wt: 181.23 g/mol
InChI Key: LCNPVLURKACDLQ-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-5-yl)-3,6-dimethylmorpholine is a heterocyclic compound that features both an imidazole ring and a morpholine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the morpholine ring is a six-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-5-yl)-3,6-dimethylmorpholine typically involves the formation of the imidazole ring followed by the introduction of the morpholine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of glyoxal with ammonia can form the imidazole ring, which can then be further reacted with a morpholine derivative to introduce the morpholine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-5-yl)-3,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.

Scientific Research Applications

2-(1H-Imidazol-5-yl)-3,6-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-5-yl)-3,6-dimethylmorpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can interact with metal ions or other functional groups, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-4-yl)-3,6-dimethylmorpholine
  • 2-(1H-Imidazol-5-yl)-3,5-dimethylmorpholine
  • 2-(1H-Imidazol-5-yl)-3,6-dimethylpiperidine

Uniqueness

2-(1H-Imidazol-5-yl)-3,6-dimethylmorpholine is unique due to the specific positioning of the imidazole and morpholine rings, which can influence its chemical reactivity and biological activity. The presence of both rings in a single molecule allows for diverse interactions and applications that may not be possible with other similar compounds .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)-3,6-dimethylmorpholine

InChI

InChI=1S/C9H15N3O/c1-6-3-11-7(2)9(13-6)8-4-10-5-12-8/h4-7,9,11H,3H2,1-2H3,(H,10,12)

InChI Key

LCNPVLURKACDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(O1)C2=CN=CN2)C

Origin of Product

United States

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